Cilazapril monohydrate Cilazapril monohydrate Cilazapril monohydrate is a hydrate that is the monohydrate of cilazapril. It is used for the treatment of hypertension and heart failure. It has a role as an antihypertensive agent, an EC 3.4.15.1 (peptidyl-dipeptidase A) inhibitor and a prodrug. It contains a cilazapril.
Cilazapril Monohydrate is a pyridazine angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. As a prodrug, cilazapril is rapidly metabolized in the liver to cilazaprilat; cilazaprilat competitively binds to and inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the potent vasoconstrictive actions of angiotensin II, resulting in vasodilation. Cilazaprilat also decreases angiotensin II-induced aldosterone secretion by the adrenal cortex, which leads to an increase in sodium excretion and subsequently increases water outflow.
One of the ANGIOTENSIN-CONVERTING ENZYME INHIBITORS (ACE inhibitors) used for hypertension. It is a prodrug that is hydrolyzed after absorption to its main metabolite cilazaprilat.
Brand Name: Vulcanchem
CAS No.: 92077-78-6
VCID: VC20749115
InChI: InChI=1S/C22H31N3O5.H2O/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26;/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28);1H2/t17-,18-,19-;/m0./s1
SMILES: CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O
Molecular Formula: C22H33N3O6
Molecular Weight: 435.5 g/mol

Cilazapril monohydrate

CAS No.: 92077-78-6

Cat. No.: VC20749115

Molecular Formula: C22H33N3O6

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

Cilazapril monohydrate - 92077-78-6

CAS No. 92077-78-6
Molecular Formula C22H33N3O6
Molecular Weight 435.5 g/mol
IUPAC Name (4S,7S)-7-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate
Standard InChI InChI=1S/C22H31N3O5.H2O/c1-2-30-22(29)18(13-12-16-8-4-3-5-9-16)23-17-10-6-14-24-15-7-11-19(21(27)28)25(24)20(17)26;/h3-5,8-9,17-19,23H,2,6-7,10-15H2,1H3,(H,27,28);1H2/t17-,18-,19-;/m0./s1
Standard InChI Key JQRZBPFGBRIWSN-YOTVLOEGSA-N
Isomeric SMILES CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CCCN3CCC[C@H](N3C2=O)C(=O)O.O
SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O
Canonical SMILES CCOC(=O)C(CCC1=CC=CC=C1)NC2CCCN3CCCC(N3C2=O)C(=O)O.O

Chemical Structure and Properties

Cilazapril belongs to the pyridazine subclass of ACE inhibitors . Its chemical structure contains distinct stereochemistry, with only the all-(S)-form demonstrating medical viability among the eight possible stereoisomers . The monohydrate formulation appears as a crystalline solid with specific physical properties that affect its stability, solubility, and pharmaceutical processing.

Commercially available cilazapril monohydrate is formulated into tablet form with various dosage strengths (1 mg, 2.5 mg, and 5 mg) . The tablet formulation includes several excipients that vary slightly depending on the dosage strength, including:

Dosage StrengthExcipients
1 mgColloidal silicon dioxide, hydroxypropyl methylcellulose, lactose anhydrous, polydextrose, polyethylene glycol, pregelatinized starch, sodium bicarbonate, sodium stearyl fumarate, titanium dioxide, triacetin, yellow iron oxide
2.5 mgColloidal silicon dioxide, hydroxypropyl methylcellulose, lactose anhydrous, polydextrose, polyethylene glycol, pregelatinized starch, red iron oxide, sodium bicarbonate, sodium stearyl fumarate, titanium dioxide, triacetin, yellow iron oxide
5 mgColloidal silicon dioxide, D&C Yellow No. 10, FD&C Blue No. 2, FD&C Red No. 40, FD&C Yellow No. 6, lactose anhydrous, polyethylene glycol, pregelatinized starch, sodium bicarbonate, sodium stearyl fumarate, titanium dioxide

These pharmaceutical formulations demonstrate the careful balance required to maintain stability while ensuring proper drug delivery .

Mechanism of Action

Cilazapril monohydrate functions through a well-characterized mechanism that targets the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation. After absorption, cilazapril undergoes hydrolysis to form cilazaprilat, which competitively inhibits angiotensin-converting enzyme (ACE) .

This enzyme inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and stimulator of aldosterone release. By reducing angiotensin II levels, cilazaprilat produces several physiological effects:

  • Decreased peripheral vascular resistance

  • Reduced sodium and water retention (via decreased aldosterone secretion)

  • Lowered blood pressure

  • Increased renin activity (due to removal of negative feedback)

  • Stimulation of baroreceptor reflex mechanisms

Pharmacokinetics

The pharmacokinetic profile of cilazapril monohydrate demonstrates several characteristics that influence its clinical application and dosing regimen.

Absorption and Bioavailability

Following oral administration, cilazapril is rapidly absorbed from the gastrointestinal tract. The absolute bioavailability of cilazaprilat after oral administration of cilazapril is approximately 57% based on urinary recovery data . Maximum plasma concentrations of cilazaprilat are reached within two hours after cilazapril administration .

Metabolism and Elimination

Cilazapril serves as a prodrug that undergoes hydrolysis after absorption to form cilazaprilat, its active metabolite . This bioactivation process is similar to that observed with other ACE inhibitors such as enalapril and ramipril .

Cilazaprilat exhibits a distinctive biphasic elimination pattern with a terminal half-life of 30 to 50 hours, consistent with saturable binding to ACE . This prolonged terminal half-life enables once-daily dosing despite the relatively short duration of the initial elimination phase .

In patients with impaired renal or hepatic function, the duration of ACE inhibition is prolonged, necessitating dosage adjustments in these populations .

Clinical Efficacy

Congestive Heart Failure

In the management of congestive heart failure, cilazapril monohydrate is indicated as an adjunctive therapy with digitalis and/or diuretics . Small clinical studies have demonstrated that cilazapril produces sustained beneficial hemodynamic effects in heart failure patients . These effects likely stem from reduced afterload through decreased peripheral vascular resistance and improved cardiac output, consistent with the hemodynamic benefits observed with other ACE inhibitors in heart failure management.

Dosage and Administration

The dosing strategy for cilazapril monohydrate varies based on the indication and patient characteristics. For hypertension management, the recommended dosage schedule follows a structured approach:

Patient PopulationInitial DoseMaintenance DoseMaximum Dose
General hypertensive patients1-2.5 mg once daily2.5-5 mg once daily5 mg once daily
Elderly hypertensive patients1 mg once dailyTitrated based on response5 mg once daily
Patients with renal impairmentReduced doseAdjusted based on responseIndividualized
Patients with hepatic impairmentReduced doseAdjusted based on responseIndividualized

For congestive heart failure, cilazapril monohydrate is used as adjunctive therapy with digitalis and/or diuretics, with dosing individualized based on patient response .

The dosing regimen should be adjusted in patients with severe chronic renal impairment or hepatic failure, as the duration of ACE inhibition is prolonged in these populations .

Drug Interactions

Cilazapril monohydrate exhibits several clinically significant drug interactions that warrant consideration in therapeutic management:

Interacting AgentEffectClinical Implication
HydrochlorothiazidePotentiation of sodium and chloride excretionEnhanced diuretic effect; may require dose adjustment
PropranololAdditive effect on blood pressurePotential for enhanced antihypertensive effect
NitrendipineAdditive effect on blood pressurePotential for enhanced antihypertensive effect
Nonsteroidal anti-inflammatory drugsPotential reduction in blood pressure-lowering effectMay require dose adjustment or monitoring
FoodNo clinically relevant interactionCan be administered without regard to meals
FurosemideNo clinically relevant interactionCan be co-administered without special precautions

These interaction profiles inform appropriate combination therapy strategies and medication management considerations .

Special Populations

Elderly Patients

Cilazapril monohydrate has demonstrated both efficacy and safety in elderly hypertensive patients . The clinical approach typically involves initiating therapy at a lower dose (1 mg once daily) and titrating based on blood pressure response . This strategy accounts for potential age-related changes in drug metabolism and increased sensitivity to antihypertensive effects.

Patients with Renal or Hepatic Impairment

In patients with severe chronic renal impairment or hepatic failure, the duration of ACE inhibition from cilazapril is significantly prolonged . For these populations, reduced dosages and/or less frequent dosing are recommended to avoid excessive drug accumulation and potential adverse effects . Careful monitoring is advisable when initiating therapy in these special populations.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator